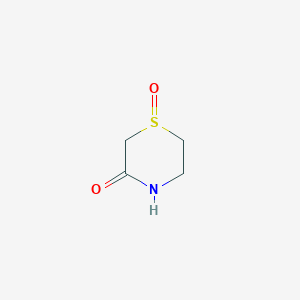

3-Thiomorpholinone, 1-oxide

Description

BenchChem offers high-quality 3-Thiomorpholinone, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiomorpholinone, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-1,4-thiazinan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNKLPDOKOAQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611611 | |

| Record name | 1lambda~4~,4-Thiazinane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88620-29-5 | |

| Record name | 1lambda~4~,4-Thiazinane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1. Foundational & Exploratory

The Strategic Application of 3-Thiomorpholinone 1-Oxide (CAS 88620-29-5) in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is often the bottleneck between a potent in vitro hit and a viable clinical candidate. 3-Thiomorpholinone 1-oxide (also designated as 1λ⁴-thiomorpholine-1,3-dione, CAS 88620-29-5) has emerged as a privileged heterocyclic building block. By embedding a highly polarized sulfoxide moiety within a stable lactam ring, this scaffold offers a unique vector for modulating topological polar surface area (TPSA), enhancing aqueous solubility, and circumventing cytochrome P450 (CYP450)-mediated metabolic liabilities.

This whitepaper provides an in-depth analysis of the structural dynamics of 3-thiomorpholinone 1-oxide, details self-validating synthetic protocols for its generation and functionalization, and outlines the causality behind its increasing utilization in targeted therapeutics, such as kinase inhibitors.

Physicochemical Profiling & Structural Dynamics

The utility of 3-thiomorpholinone 1-oxide stems directly from its molecular architecture. The six-membered ring forces the sulfoxide and lactam groups into a defined conformational space, providing predictable vectors for hydrogen bonding. Unlike basic amines, the lactam nitrogen is neutral at physiological pH, while the sulfoxide provides a strong dipole without introducing excessive lipophilicity.

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | 1λ⁴-thiomorpholine-1,3-dione |

| CAS Registry Number | 88620-29-5 |

| Molecular Formula | C₄H₇NO₂S[1] |

| Molecular Weight | 133.17 g/mol |

| Precursor CAS | 20196-21-8 (Thiomorpholin-3-one)[2] |

| SMILES | O=C1NCCS(=O)C1 |

| Structural Features | Chiral sulfoxide center; H-bond donor (NH); Dual H-bond acceptors (C=O, S=O) |

Synthetic Methodologies & Kinetic Control

The synthesis of 3-thiomorpholinone 1-oxide relies on the chemoselective oxidation of its thioether precursor, thiomorpholin-3-one (CAS 20196-21-8)[2]. The critical challenge in this workflow is preventing over-oxidation to the corresponding sulfone (1,1-dioxide).

Causality in Experimental Design

The sulfur atom in the thioether is highly nucleophilic, allowing for rapid initial oxidation. However, the resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing nature of the newly formed S=O bond. By strictly controlling the stoichiometry of the oxidant and maintaining low temperatures, we exploit this differential reactivity. The sulfoxide is trapped as the kinetic product , while the higher activation energy required for sulfone formation (the thermodynamic product) is not reached.

Fig 1: Chemoselective oxidation workflow for 3-thiomorpholinone 1-oxide synthesis.

Protocol 1: Chemoselective Oxidation to 3-Thiomorpholinone 1-Oxide

A self-validating system: Reaction progress is easily monitored by TLC/LC-MS, as the target sulfoxide exhibits a significantly lower Rf (higher polarity) than the starting thioether.

-

Preparation: Dissolve 10.0 mmol of thiomorpholin-3-one in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Thermal Regulation: Cool the reaction flask to exactly 0 °C using an ice-water bath. Crucial Step: Do not allow the temperature to fluctuate, as localized heating promotes sulfone formation.

-

Oxidant Addition: Dissolve 10.5 mmol (1.05 equivalents) of meta-chloroperoxybenzoic acid (mCPBA, 77% max) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

-

Monitoring: Stir for 2 hours at 0 °C. Monitor via LC-MS. The mass peak should shift from[M+H]+ 118 to [M+H]+ 134.

-

Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure 1-oxide.

Medicinal Chemistry & Pharmacokinetic Optimization

In lead optimization, the incorporation of the 3-thiomorpholinone 1-oxide ring is frequently used as a strategic bioisosteric replacement for highly lipophilic piperidines or metabolically labile open-chain amides.

The Pharmacokinetic Rationale

-

LogD Reduction: The highly polarized S=O bond dramatically increases TPSA. In highly lipophilic scaffolds (e.g., multi-ring kinase inhibitors), appending this moiety lowers the overall LogD, thereby enhancing aqueous solubility and oral bioavailability.

-

Metabolic Shielding: Open-chain amides and simple thioethers are highly susceptible to CYP450-mediated N-dealkylation or rapid, uncontrolled S-oxidation in vivo. Pre-oxidizing the sulfur to the sulfoxide effectively blocks this metabolic soft spot, extending the biological half-life (t₁/₂).

-

Vector Alignment: The rigid chair/boat conformation of the thiomorpholine ring projects the lactam NH and the sulfoxide oxygen in defined spatial vectors, allowing for precise hydrogen-bond interactions with the target protein backbone (e.g., within the ATP-binding pocket of kinases).

Fig 2: Pharmacokinetic and pharmacodynamic rationale for utilizing the 1-oxide scaffold.

Downstream Functionalization Workflows

To integrate this scaffold into a larger Active Pharmaceutical Ingredient (API), the most common vector of attachment is the lactam nitrogen. Because the lactam proton is only weakly acidic (pKa ~ 15–17), standard alkylation requires strong bases, while arylation requires transition-metal catalysis.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol utilizes palladium catalysis to couple the lactam nitrogen to an aryl halide, a common step in synthesizing complex targeted therapies.

-

Reagent Assembly: In an oven-dried Schlenk tube, combine 3-thiomorpholinone 1-oxide (1.0 eq), an aryl bromide (1.1 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), Xantphos ligand (0.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with Nitrogen three times. Causality: Palladium(0) catalysts are highly sensitive to oxygen; rigorous deoxygenation ensures catalyst longevity and prevents homocoupling side reactions.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

-

Thermal Activation: Heat the sealed tube to 100 °C for 12–16 hours.

-

Validation & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Conclusion

3-Thiomorpholinone 1-oxide (CAS 88620-29-5) is far more than a simple heterocyclic intermediate; it is a strategic tool for the modern medicinal chemist. By mastering its chemoselective synthesis and understanding the pharmacokinetic advantages of the sulfoxide-lactam system, researchers can effectively rescue lipophilic, metabolically unstable lead compounds and advance them toward clinical viability.

References

-

Title: View PDF - American Elements: (January 15 2022) ... 88620-29-5 Source: americanelements.com URL: [Link]

Sources

Foundational & Exploratory

Physical Properties of 3-Thiomorpholinone 1-Oxide: A Comparative Analysis of Solid and Solution States

Executive Summary

3-Thiomorpholinone 1-oxide (3-TMO 1-oxide) is a highly versatile heterocyclic scaffold characterized by a six-membered ring containing both a constrained lactam (amide) bond and a highly polar sulfoxide group. Understanding its physical properties across different states of matter is critical for rational drug design, as the molecule's conformational dynamics and hydrogen-bonding capabilities dictate its target binding affinity and pharmacokinetic profile. This whitepaper provides an in-depth mechanistic analysis of 3-TMO 1-oxide, contrasting its rigid, hydrogen-bonded solid-state lattice with its highly dynamic, solvent-dependent solution-state behavior.

Structural Fundamentals of 3-TMO 1-Oxide

The parent compound, 3-thiomorpholinone, is a saturated 1,4-thiazine derivative where the C3 position is oxidized to a ketone, forming a lactam. The introduction of the 1-oxide (sulfoxide) at the sulfur atom creates a unique stereoelectronic environment. The molecule possesses two distinct hydrogen bond acceptors (the lactam C=O and the sulfoxide S=O) and one hydrogen bond donor (the lactam N-H). The competition between these functional groups drives the physical behavior of the molecule in both crystalline and solvated environments.

Solid-State Physics: Lattice Energy and Hydrogen Bonding

In the solid state, the physical properties of 3-TMO 1-oxide are governed by intermolecular forces that lock the molecule into a specific conformation.

Crystallographic studies of the parent 3-thiomorpholinone reveal that the molecule adopts a half-chair conformation, with the sulfur atom deviating by 0.918 Å from the best plane passing through the remaining atoms[1]. The crystal structure is heavily stabilized by a sequence of N-H...O=C hydrogen bonds, resulting in a helical arrangement of molecules along the crystallographic axis[1].

When oxidized to 3-TMO 1-oxide, the solid-state dynamics shift dramatically. The highly polar S=O bond introduces a competing, often stronger, hydrogen bond acceptor. This bifurcated acceptor system increases the overall lattice energy, which manifests macroscopically as a higher melting point and lower intrinsic solubility compared to the parent sulfide. In the crystalline lattice, the sulfoxide oxygen typically adopts an orientation that maximizes intermolecular N-H...O=S contacts, effectively freezing the molecule into a single, thermodynamically favored conformer.

Solution-State Dynamics: Solvation and Conformational Isomerism

Upon dissolution, the rigid helical hydrogen-bonding network of the solid state is immediately disrupted by solvent-solute interactions. In solution, 3-TMO 1-oxide becomes a highly dynamic system characterized by rapid conformational exchange.

The thiomorpholine ring undergoes a continuous "ring flip" (chair-to-chair or half-chair-to-half-chair interconversion). During this process, the sulfoxide oxygen alternates between axial and equatorial positions[2].

-

Non-Polar Solvents (e.g., Chloroform): The molecule favors the axial conformer. This preference is driven by the minimization of the overall molecular dipole moment and the generalized anomeric effect, which stabilizes the axial lone pairs.

-

Polar Solvents (e.g., Water, DMSO): The equatorial conformer becomes more heavily populated. Polar solvent molecules solvate the highly exposed equatorial S=O dipole more effectively, offsetting the steric penalty of the equatorial position[3].

Conformational equilibrium of 3-TMO 1-oxide in solution.

Quantitative Data Summary

The following table summarizes the divergent physical properties of 3-TMO 1-oxide based on its state of matter.

| Property | Solid State | Solution State | Causality / Driving Mechanism |

| Conformation | Static (Locked Half-Chair) | Dynamic (Axial ⇌ Equatorial) | Lattice packing forces vs. thermal kinetic energy. |

| Hydrogen Bonding | Intermolecular (Helical Network) | Solute-Solvent | Breakdown of crystal lattice by solvent dielectric. |

| Dipole Moment | Fixed by unit cell symmetry | Variable (Solvent-dependent) | Ring flipping alters the spatial vector of the S=O bond. |

| Primary Acceptor | S=O and C=O (Competitive) | Dictated by solvent polarity | Polar protic solvents preferentially hydrogen-bond to S=O. |

| Thermal Stability | High (High Lattice Energy) | Moderate | Solvation lowers the activation energy for degradation. |

Validated Experimental Methodologies

To accurately characterize the dual nature of 3-TMO 1-oxide, a self-validating analytical workflow is required. The following protocols detail the exact methodologies used to isolate solid-state and solution-state properties.

Experimental workflow for characterizing solid and solution state properties.

Protocol 1: Single-Crystal X-Ray Diffraction (Solid-State)

Purpose: To map the competitive N-H...O=C vs N-H...O=S hydrogen bond network.

-

Crystal Growth via Vapor Diffusion: Dissolve 10 mg of 3-TMO 1-oxide in a minimum volume of dichloromethane (good solvent). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent). Causality: Slow vapor diffusion promotes highly ordered nucleation, minimizing lattice defects and ensuring high-resolution diffraction data.

-

Mounting and Cryocooling: Harvest a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a goniometer using perfluorinated oil. Flash-cool the crystal to 100 K under a continuous nitrogen stream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), allowing for the precise spatial localization of the hydrogen atoms involved in the lattice network.

-

Data Acquisition: Collect diffraction data using Mo-Kα radiation ( λ=0.71073 Å).

-

Structure Refinement: Perform anisotropic refinement for all non-hydrogen atoms. Causality: This confirms whether the S=O or C=O group acts as the primary structure-directing hydrogen bond acceptor in the solid state.

Protocol 2: Variable-Temperature NMR (VT-NMR) (Solution-State)

Purpose: To quantify the thermodynamic barrier ( ΔG‡ ) of the axial-equatorial ring flip.

-

Sample Preparation: Prepare two 0.05 M solutions of 3-TMO 1-oxide: one in CDCl 3 (non-polar) and one in DMSO- d6 (polar). Causality: Using solvents with distinct dielectric constants allows researchers to quantify the solvent-induced shift in the axial/equatorial equilibrium.

-

Baseline Acquisition (298 K): Acquire standard 1D 1 H and 13 C spectra at room temperature. Causality: Establishes the time-averaged chemical shifts of the rapidly interconverting conformers.

-

Variable-Temperature Acquisition: Sequentially lower the probe temperature from 298 K down to 180 K in 10 K increments, acquiring a 1 H spectrum at each step. Causality: Lowering the thermal energy of the system slows the ring-flip kinetics. Once the exchange rate drops below the NMR timescale, the time-averaged signals undergo decoalescence into distinct peaks for the axial and equatorial conformers.

-

Line-Shape Analysis: Extract the rate constant ( k ) at each temperature near the coalescence point. Plot ln(k/T) vs 1/T (Eyring plot). Causality: The slope and intercept of this plot yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), revealing the exact thermodynamic barrier of the half-chair transition state.

References

-

Ramasubbu, N., Parthasarathy, R., & Tsoucaris, G. (1988). Structure of thiomorpholin-3-one: comments on the geometry of monocoordinated metal complexes. Acta Crystallographica Section C, 44(11), 2016-2018.[Link]

-

Charman, S. A., et al. (2017). Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439). Journal of Medicinal Chemistry.[Link]

Sources

Solubility of 3-Thiomorpholinone 1-oxide in water and organic solvents

Thermodynamic and Kinetic Solubility Profiling of 3-Thiomorpholinone 1-Oxide: A Technical Guide for Preclinical Formulation

Executive Summary & Structural Causality

In the landscape of medicinal chemistry and formulation science, the physicochemical properties of a drug scaffold dictate its developmental trajectory. 3-Thiomorpholinone 1-oxide (also referred to as thiomorpholin-3-one S-oxide) represents a highly specialized heterocyclic building block. Structurally, it merges a lactam (cyclic amide) with a sulfoxide moiety within a six-membered ring.

Understanding the solubility of this compound requires analyzing the thermodynamic interplay between its crystal lattice energy and its solvation energy. The parent compound, thiomorpholin-3-one, already exhibits high water solubility due to the lactam ring's capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O)[1]. However, the site-specific oxidation of the thioether sulfur to a sulfoxide fundamentally alters its solvation dynamics. The S=O bond is highly polarized, carrying a significant partial negative charge on the oxygen atom, which acts as a potent hydrogen bond acceptor. In preclinical drug design, the oxidation of a thiomorpholine ring to its corresponding 1-oxide is a validated bioisosteric strategy used to reduce lipophilicity, enhance aqueous solubility, and improve intestinal permeability (e.g., Caco-2 permeability)[2].

Consequently, 3-thiomorpholinone 1-oxide exhibits extreme polarity. The energy penalty required to desolvate these highly polar motifs into a non-polar dielectric medium is thermodynamically prohibitive, rendering the compound insoluble in aliphatic hydrocarbons but highly soluble in aqueous and polar aprotic systems.

Solubility Matrix: Thermodynamic Predictions & Empirical Data

To facilitate solvent selection for both synthetic workflows and pharmaceutical formulation, the quantitative and semi-quantitative solubility profile of 3-thiomorpholinone 1-oxide is summarized below. The data reflects the dielectric constant ( ε ) of the medium and the specific solvation mechanisms at play.

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility Range | Primary Solvation Mechanism |

| Aqueous | Water (pH 7.4) | 80.1 | > 50 mg/mL (Highly Soluble) | Strong H-bond donor/acceptor interactions with both the lactam and sulfoxide moieties. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Freely Soluble) | Intense dipole-dipole stabilization; disruption of intermolecular lactam H-bonds in the crystal lattice. |

| Polar Protic | Methanol | 32.7 | 10 - 50 mg/mL (Soluble) | H-bond donation from the solvent to the sulfoxide oxygen and lactam carbonyl. |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | 1 - 10 mg/mL (Sparingly Soluble) | Weak dipole interactions; structurally insufficient to fully overcome the lattice energy. |

| Non-Polar | Hexane / Heptane | 1.9 | < 0.1 mg/mL (Insoluble) | Complete lack of H-bonding capacity or dipole stabilization. |

Experimental Methodology: Absolute Thermodynamic Solubility Determination

Kinetic solubility assays (such as solvent-shift methods) frequently overestimate solubility due to the formation of supersaturated states or sub-micron colloidal dispersions. To obtain true thermodynamic solubility—critical for late-stage formulation—a rigorous Shake-Flask methodology must be employed. This protocol is designed as a self-validating system: the persistent presence of a solid phase at the end of the incubation confirms that absolute saturation has been achieved.

Step-by-Step Shake-Flask Protocol

-

Solid Dispensing (Saturation Assurance): Accurately weigh approximately 10 mg of crystalline 3-thiomorpholinone 1-oxide into a 2 mL amber glass HPLC vial.

-

Causality: Excess solid must be present to drive the solution to its absolute saturation limit. If the solid dissolves completely upon solvent addition, the resulting data point is merely a concentration, not a solubility limit.

-

-

Solvent Addition: Add 1.0 mL of the target solvent matrix (e.g., Fasted State Simulated Intestinal Fluid [FaSSIF], Methanol, or DMSO).

-

Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker set to 25.0 ± 0.1 °C (for standard physicochemical profiling) or 37.0 ± 0.1 °C (for biorelevant profiling). Agitate at 500 RPM for 48 hours.

-

Causality: 48 hours of mechanical agitation provides the necessary kinetic energy to overcome the activation energy of dissolution, ensuring the crystal lattice reaches a stable, dynamic equilibrium with the solvated state.

-

-

Phase Separation (Artifact Prevention): Transfer the suspension to a 1.5 mL microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

-

Causality: Standard syringe filtration is avoided because highly polar compounds can adsorb onto nylon or PTFE filter membranes, artificially lowering the measured concentration. Ultracentrifugation cleanly pellets the undissolved solid without altering the supernatant's thermodynamic state.

-

-

Matrix Matching & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute it 1:10 or 1:100 with the intended HPLC mobile phase.

-

Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature drops, and ensures the UV absorbance falls within the linear dynamic range of the detector.

-

-

Quantification: Analyze the diluted sample via HPLC-UV (typically at 210-220 nm for the lactam chromophore) against a 5-point calibration curve prepared from a certified reference standard.

Workflow Visualization

Figure 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Implications for Drug Development and Formulation

The solubility profile of 3-thiomorpholinone 1-oxide dictates specific handling and formulation strategies. Its high aqueous solubility makes it an excellent candidate for oral formulations, likely falling into Biopharmaceutics Classification System (BCS) Class I or III, depending on its cellular permeability.

However, its insolubility in non-polar solvents poses challenges during synthetic purification. Traditional liquid-liquid extraction using hexanes or diethyl ether will fail to partition the compound into the organic phase. Instead, synthetic chemists must rely on highly polar extraction solvents (like a mixture of chloroform and isopropanol) or utilize reverse-phase chromatography for isolation. Furthermore, the integration of thiomorpholine oxide derivatives into polymeric systems has been shown to yield highly biocompatible, water-soluble smart materials that do not cause aggregation or lysis of red blood cells, highlighting the scaffold's low toxicity and high hydration capacity[3].

References

-

Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties National Institutes of Health (NIH) - PMC[Link]

-

Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications ResearchGate[Link]

- Citric acid salt of a therapeutic compound and methods of use Google P

Sources

Biological Activity of 3-Thiomorpholinone 1-Oxide Derivatives: A Technical Guide to Structural Optimization and Pharmacological Profiling

Executive Summary: The 1-Oxide Paradigm in Saturated Heterocycles

In the landscape of medicinal chemistry, the selection and optimization of saturated heterocyclic scaffolds are pivotal decisions that profoundly influence the druglikeness of a therapeutic candidate. The 3-thiomorpholinone core—a six-membered ring incorporating both a lactam (morpholinone) and a thioether—provides a highly versatile platform for chemical modification .

While the parent sulfide exhibits baseline biological activity, the targeted chemoselective oxidation of the sulfur atom to a sulfoxide yields 3-thiomorpholinone 1-oxide derivatives . This specific oxidation state introduces a unique chiral center, significantly increases polarity, and provides a strong, directional hydrogen-bond acceptor. Consequently, 1-oxide derivatives demonstrate vastly superior pharmacokinetic profiles and target engagement across neurodegenerative, antimicrobial, and oncological applications compared to their unoxidized (sulfide) or over-oxidized (sulfone) counterparts.

Mechanistic Pharmacodynamics: Why the Sulfoxide Outperforms

The transition from a sulfide to a sulfoxide fundamentally alters the molecule's interaction with biological targets. Understanding the causality behind this structural choice is critical for drug development professionals:

-

Enhanced Aqueous Kinetic Solubility: The S=O bond acts as a potent hydrogen bond acceptor. The two lone pairs on the oxygen atom interact favorably with aqueous environments, improving the solubility of parent molecules—a critical bottleneck in early-stage drug discovery.

-

Modulation of Basicity and Conformational Rigidity: The electron-withdrawing nature of the sulfoxide group alters the electronic distribution of the adjacent lactam ring. Furthermore, the sulfoxide oxygen introduces steric constraints that lock the heterocycle into a preferred chair conformation, optimizing its spatial geometry for deep-pocket binding.

-

Target-Specific Hydrogen Bonding: Unlike the bulkier 1,1-dioxide (sulfone) which can cause steric clashes within tight enzymatic active sites, the 1-oxide provides a singular, directional oxygen atom. Molecular docking studies have confirmed that this oxygen acts as a critical hydrogen bond acceptor for specific target residues (e.g., Arginine residues in mycobacterial targets) .

Chemical oxidation workflow for synthesizing 3-thiomorpholinone 1-oxide derivatives.

Pleiotropic Biological Activities

Antimicrobial Efficacy: Targeting Mycobacterium abscessus

Mycobacterium abscessus is a rapidly growing, multi-drug resistant mycobacterium. Recent structure-activity relationship (SAR) studies on phenylalanine amide derivatives revealed that replacing a standard morpholine ring with a thiomorpholine 1-oxide leads to an 8-fold increase in antimicrobial activity . The sulfoxide oxygen forms a stable hydrogen bond with the R834 residue of the target protein, facilitating bacterial clearance without the steric hindrance observed in sulfone derivatives.

Neurotherapeutics: Cholinesterase and Aβ-Aggregation Inhibition

In the context of Alzheimer's Disease (AD), 3-thiomorpholinone 1-oxide derivatives exhibit dual functionality. When substituted onto pyrimidine scaffolds, the 1-oxide moiety modulates binding within the active sites of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The distinct electronic properties of the sulfoxide provide superior BuChE selectivity compared to morpholine analogs, while simultaneously inhibiting human AChE-induced aggregation of Aβ1–40 peptides by up to 56% .

Oncology: CDK8/19 Mediator Kinase Inhibition

Cyclin-dependent kinases 8 and 19 (CDK8/19) are critical regulators of transcription, and their dysregulation is heavily implicated in oncogenesis. In the optimization of Senexin derivatives, the isosteric replacement of a piperazine group with a thiomorpholine sulfoxide maintained potent enzymatic and cellular inhibitory activity against CDK8/19 . This structural tweak improved the metabolic stability of the compound, suppressing TNF-α induced NFκB reporter activity and driving tumor-enriched pharmacokinetics.

Pleiotropic biological pathways modulated by 3-thiomorpholinone 1-oxide derivatives.

Quantitative Data Summary

The following table synthesizes the comparative biological efficacy of the 1-oxide scaffold against alternative saturated heterocycles across different therapeutic targets.

| Heterocyclic Scaffold | Biological Target | Activity Metric (IC50 / MIC90) | Fold Change vs. Morpholine | Reference |

| Morpholine | M. abscessus | MIC90 = 6.25 μM | Baseline | |

| Thiomorpholine (Sulfide) | M. abscessus | MIC90 = 6.25 μM | 1.0x | |

| Thiomorpholine 1-Oxide | M. abscessus | MIC90 = 0.78 μM | 8.0x Increase | |

| Morpholine | BuChE | IC50 = 68.3 μM | Baseline | |

| Thiomorpholine 1-Oxide | BuChE | IC50 ≈ 15.0 μM | ~4.5x Increase | |

| Piperazine | CDK8/19 | IC50 = 1.2 nM | Baseline | |

| Thiomorpholine 1-Oxide | CDK8/19 | IC50 = 3.8 nM | Maintained Potency |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental condition.

Protocol A: Chemoselective Oxidation to 3-Thiomorpholinone 1-Oxide

Objective: Selectively oxidize the sulfide core to a sulfoxide without over-oxidizing to the sulfone.

-

Substrate Dissolution: Dissolve the 3-thiomorpholinone precursor (1.0 eq) in a 1:1 mixture of Methanol (MeOH) and distilled water.

-

Causality: Water is strictly necessary to solubilize the inorganic oxidant (NaIO₄), while MeOH keeps the organic substrate in solution. This prevents biphasic reaction inconsistencies that lead to uneven oxidation.

-

-

Thermal Regulation: Cool the reaction vessel to 0°C using an ice bath.

-

Causality: Lowering the thermal energy suppresses the activation energy required for the second oxidation step (sulfoxide to sulfone), ensuring absolute chemoselectivity.

-

-

Oxidant Addition: Add Sodium Periodate (NaIO₄, 1.05 eq) dropwise over 15 minutes.

-

Causality: A slight stoichiometric excess (0.05 eq) ensures complete conversion of the sulfide without providing enough oxidative power to drive sulfone formation (which typically requires strong peroxy acids like m-CPBA).

-

-

Reaction Monitoring & Quenching: Stir for 2-4 hours. Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and dry over anhydrous Na₂SO₄.

-

System Validation (QC): Analyze the purified product via IR spectroscopy.

-

Self-Validation Check: The protocol is validated if an intense S=O stretching band appears at ~1030–1060 cm⁻¹ . If symmetric/asymmetric stretches appear at 1150 and 1300 cm⁻¹, the system failed (over-oxidation to sulfone occurred).

-

Protocol B: In Vitro Cholinesterase Inhibition & Validation Assay

Objective: Quantify the IC50 of the 1-oxide derivative against AChE/BuChE using a modified Ellman's colorimetric assay.

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

-

Causality: This specific pH mimics physiological conditions while optimizing the chemical stability of the DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reagent.

-

-

Equilibrium Pre-Incubation: In a 96-well plate, combine 140 μL of buffer, 20 μL of the 1-oxide derivative (varying concentrations), 20 μL of AChE/BuChE enzyme solution, and 10 μL of DTNB. Incubate at 25°C for 15 minutes.

-

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative kinetic reads.

-

-

Substrate Introduction: Add 10 μL of acetylthiocholine iodide (substrate) to initiate the reaction.

-

Kinetic Read: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

-

System Validation (QC): Run parallel wells with Donepezil (Positive Control) and 1% DMSO vehicle (Negative Control).

-

Self-Validation Check: If the vehicle control does not show a linear increase in absorbance over 5 minutes, the enzyme has degraded and the assay is invalid. If Donepezil fails to inhibit the reaction, the substrate/DTNB system is compromised.

-

References

-

Maurer, F. P., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC - National Institutes of Health. Available at:[Link]

-

Joy, J., et al. (2013). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC - National Institutes of Health. Available at:[Link]

-

Chen, M., et al. (2021). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC - National Institutes of Health. Available at:[Link]

-

Taylor & Francis Knowledge Centers. (2021). Regio- and stereo-selective ring expansion of keto-aziridines to the corresponding thiomorpholines. Journal of Sulfur Chemistry. Available at:[Link]

The 3-Thiomorpholinone Sulfoxide Pharmacophore: Structural Characteristics, Synthesis, and Applications in Drug Design

Executive Summary

The 3-thiomorpholinone sulfoxide functional group represents a highly specialized, versatile heterocyclic scaffold in modern medicinal chemistry and organic synthesis. Comprising a six-membered ring that integrates both a lactam (cyclic amide) and a sulfoxide moiety, this structure offers a unique combination of conformational rigidity, tunable polarity, and dense hydrogen-bonding potential. While unoxidized thiomorpholines are well-documented, the controlled oxidation to the sulfoxide introduces a chiral center at the sulfur atom and dramatically alters the physicochemical profile of the molecule. This technical guide explores the core characteristics of 3-thiomorpholinone sulfoxides, detailing their structural dynamics, providing a self-validating synthetic protocol, and examining their emerging role as bioisosteres in targeted therapeutics.

Structural and Physicochemical Profiling

The transition from a standard morpholine or thiomorpholine to a 3-thiomorpholinone sulfoxide involves significant electronic and spatial shifts.

-

Electronic Properties & Polarity : The introduction of the sulfoxide ( S=O ) group alongside the lactam carbonyl ( C=O ) creates a highly polarized molecule. The sulfoxide acts as a strong hydrogen-bond acceptor, significantly increasing the aqueous solubility of the parent scaffold[1].

-

Stereochemistry : Oxidation of the sulfur atom generates a stable chiral center. This stereocenter breaks the molecular symmetry, rendering the adjacent methylene protons diastereotopic. In 1H NMR spectroscopy, this manifests as complex multiplets and distinct AB quartets for the protons at the C2 position—a critical diagnostic feature for confirming successful oxidation.

-

Hydrogen Bonding Network : The scaffold is a dense pharmacophore. It possesses two distinct hydrogen-bond acceptors (the lactam oxygen and the sulfoxide oxygen) and one hydrogen-bond donor (the lactam N-H). This triad allows the molecule to anchor deeply into protein active sites or solvent channels[1].

Quantitative Scaffold Comparison

Summarizing the physicochemical shifts highlights why this functional group is chosen during lead optimization.

Table 1: Comparative Physicochemical Properties of Morpholine Analogs

| Scaffold | H-Bond Donors | H-Bond Acceptors | Relative Polarity | Aqueous Solubility | Key Structural Feature |

| Morpholine | 1 | 1 | Low | Moderate | Flexible, basic amine |

| 3-Thiomorpholinone | 1 | 1 | Moderate | Low | Lactam rigidity, lipophilic thioether |

| 3-Thiomorpholinone Sulfoxide | 1 | 3 | High | High | Chiral center, dense H-bonding |

Pharmacological Applications & Bioisosterism

In drug development, the 3-thiomorpholinone sulfoxide is increasingly utilized to overcome pharmacokinetic bottlenecks, particularly poor solubility and metabolic instability.

-

Kinase Inhibitors : In the development of Polo-like kinase 1 (PLK1) inhibitors, replacing a lipophilic ring with a 3-thiomorpholinone sulfoxide drastically improved aqueous solubility (reducing turbidity in assays) while maintaining critical binding affinity[1]. The lactam carbonyl specifically engages in hydrogen bonding with the backbone of Trp414 in the target protein, while the sulfoxide group projects into the solvent channel to enhance solubility[1].

-

Protease Inhibitors : The 3-thiomorpholinone scaffold has been explored in the design of Factor Xa inhibitors, where the rigid geometry of the lactam properly orients adjacent aromatic groups into the S1 and S4 pockets of the coagulation cascade enzyme[2].

-

Metabolic Byproducts : Interestingly, thiomorpholin-3-one sulfoxide is also a known biological autoxidation product of sulfur-containing cyclic ketimines (such as S-aminoethyl-cysteine ketimine), demonstrating its inherent stability in biological matrices[3].

Fig 1. Hydrogen bonding network and target interactions of the sulfoxide moiety.

Synthetic Methodologies: Chemoselective Oxidation

The synthesis of 3-thiomorpholinone sulfoxides typically proceeds via the chemoselective oxidation of the parent thioether. The primary challenge is preventing over-oxidation to the sulfone[4]. Meta-chloroperoxybenzoic acid (mCPBA) is the most reliable reagent for this transformation when temperature and stoichiometry are strictly controlled[5].

Fig 2. Chemoselective oxidation workflow of 3-thiomorpholinone to its sulfoxide and sulfone.

Step-by-Step Protocol: Chemoselective Oxidation to 3-Thiomorpholinone 1-Oxide

Objective : Selective mono-oxidation of the thioether to sulfoxide without over-oxidation to the sulfone.

Reagents:

-

3-Thiomorpholinone (1.0 equiv)

-

mCPBA (77% purity, 1.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Na2S2O3 (Sodium Thiosulfate)

-

Saturated aqueous NaHCO3 (Sodium Bicarbonate)

Workflow:

-

Initiation & Cooling : Dissolve 3-thiomorpholinone in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert nitrogen atmosphere. Submerge the flask in an ice-water bath to strictly maintain 0 °C.

-

Causality: The thioether is highly reactive. Ambient temperatures will provide sufficient activation energy for the newly formed sulfoxide to undergo a second oxygen transfer, yielding the unwanted sulfone[4].

-

-

Oxidant Addition : Dissolve 1.05 equivalents of mCPBA in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

-

Causality: Slow addition prevents localized exothermic spikes. High local concentrations of mCPBA will force over-oxidation regardless of the bulk temperature[5].

-

-

Reaction Monitoring (Self-Validation) : Stir the mixture at 0 °C for 1–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol/DCM solvent system.

-

Validation Check: The starting thioether will elute near the solvent front, while the target sulfoxide will appear as a highly polar spot near the baseline (due to the strong dipole of the S=O bond). If a mid-polarity spot appears, it indicates sulfone formation.

-

-

Reductive Quenching : Once the starting material is consumed, immediately add 10 mL of saturated aqueous Na2S2O3 and stir vigorously for 15 minutes.

-

Causality: Thiosulfate acts as a reducing agent, instantly destroying any unreacted mCPBA or peroxide intermediates. Skipping this step and adding base directly can trigger unwanted side reactions with residual peroxides.

-

-

Neutralization : Add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

-

Causality: This converts the byproduct (m-chlorobenzoic acid) into its water-soluble sodium salt, allowing it to be washed away from the organic product.

-

-

Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice more with DCM. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 100% DCM to 10% MeOH/DCM) to isolate the pure 3-thiomorpholinone sulfoxide.

Analytical Characterization Standards

To verify the integrity of the synthesized functional group, researchers must rely on specific spectroscopic signatures:

-

1H NMR (400 MHz, CDCl3 ) : The defining feature is the diastereotopic splitting of the C2 methylene protons (located between the sulfur and the carbonyl). Because the sulfoxide sulfur is chiral, these two protons are in different magnetic environments. They will present as an AB quartet or two distinct doublets with a large geminal coupling constant ( J≈14 Hz). The C5 and C6 protons will similarly shift from simple triplets to complex multiplets.

-

Infrared (IR) Spectroscopy : Look for the appearance of a strong, sharp absorption band between 1030–1060 cm−1 , which corresponds to the S=O stretching vibration, distinct from the lactam C=O stretch at ~1670 cm−1 .

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. The oxidation of sulfur containing cyclic ketimines The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]

2.[1][2][3] Methodological & Application

Application Note: Chemoselective Synthesis of 3-Thiomorpholinone 1-Oxide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The thiomorpholin-3-one scaffold is a highly versatile pharmacophore utilized in the development of various bioactive molecules, including CGRP receptor antagonists and kinase inhibitors [1, 2]. The controlled oxidation of the endocyclic sulfur atom to yield 3-thiomorpholinone 1-oxide (a sulfoxide) introduces a chiral center and alters the molecule's hydrogen-bonding capacity, dipole moment, and aqueous solubility.

The primary synthetic challenge in this transformation is chemoselectivity : preventing the over-oxidation of the newly formed sulfoxide into the corresponding 1,1-dioxide (sulfone) [3]. Because the electron density of the sulfur atom decreases after the first oxidation, the second oxidation is kinetically slower. However, without strict stoichiometric control and temperature regulation, mixtures of unreacted sulfide, sulfoxide, and sulfone are inevitable.

This guide details two field-proven, self-validating methodologies for the selective synthesis of 3-thiomorpholinone 1-oxide, leveraging the distinct mechanistic pathways of Sodium Periodate ( NaIO4 ) and meta-Chloroperoxybenzoic acid ( mCPBA ).

Comparative Oxidation Strategies

To achieve >95% chemoselectivity for the sulfoxide, the choice of oxidant and solvent system is critical. The table below summarizes the quantitative parameters and causality behind three common oxidation strategies.

| Oxidant | Stoichiometry | Solvent System | Temp (°C) | Sulfoxide Selectivity | Mechanistic Causality & Practical Notes |

| NaIO4 | 1.05 eq | MeOH/H2O (1:1) | 0 to 25 | Excellent (>98%) | Forms a cyclic periodate intermediate that strictly limits oxygen transfer to a single atom. Highly recommended for process scale. |

| mCPBA | 1.00 eq | CH2Cl2 | -78 to 0 | Good (90-95%) | Electrophilic oxygen transfer. Requires strict stoichiometric control and cryogenic temperatures to kinetically trap the sulfoxide. |

| H2O2 (aq) | 1.10 eq | Acetic Acid / MeOH | 0 to 25 | Moderate (80%) | Greener alternative but prone to over-oxidation without transition-metal catalysts. Requires careful monitoring [1]. |

Reaction Pathway & Process Flow

The following diagram illustrates the kinetic pathways and potential pitfalls during the oxidation of thiomorpholin-3-one.

Kinetic oxidation pathway of thiomorpholin-3-one highlighting the chemoselective target and byproduct.

Experimental Protocols

Protocol A: Highly Selective Oxidation using Sodium Periodate ( NaIO4 )

This protocol is the industry standard for minimizing sulfone formation due to the inherent self-limiting mechanism of the periodate ion.

Materials Required:

-

Thiomorpholin-3-one (1.0 eq, 10.0 mmol, 1.17 g)

-

Sodium periodate ( NaIO4 ) (1.05 eq, 10.5 mmol, 2.25 g)

-

Methanol ( MeOH ) and Deionized Water ( H2O )

Step-by-Step Methodology:

-

Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholin-3-one (1.17 g) in 20 mL of Methanol. Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Preparation: In a separate Erlenmeyer flask, dissolve NaIO4 (2.25 g) in 20 mL of Deionized Water. Note: Mild heating may be required for complete dissolution, but the solution must be cooled back to room temperature before addition.

-

Controlled Addition: Add the aqueous NaIO4 solution dropwise to the methanolic substrate solution over 15 minutes. A white precipitate of sodium iodate ( NaIO3 ) will begin to form almost immediately, serving as a visual indicator of the reaction's progression.

-

Reaction Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 2 to 4 hours.

-

In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in CH2Cl2 , visualized by KMnO4 stain). The sulfoxide product will appear as a significantly more polar spot (lower Rf ) compared to the starting sulfide.

-

Workup & Isolation:

-

Filter the reaction mixture through a pad of Celite to remove the insoluble NaIO3 byproduct. Wash the filter cake with 20 mL of MeOH .

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the remaining aqueous layer with CH2Cl2 ( 3×30 mL).

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to dryness to yield the crude 3-thiomorpholinone 1-oxide as a white to off-white solid.

-

Protocol B: Rapid Oxidation using mCPBA

Ideal for rapid, small-scale library synthesis. Requires strict cryogenic control to prevent the highly reactive electrophilic oxygen from forming the sulfone.

Materials Required:

-

Thiomorpholin-3-one (1.0 eq, 5.0 mmol, 585 mg)

-

mCPBA (typically 70-77% w/w) (1.0 eq active oxidant, 5.0 mmol)

-

Dichloromethane ( CH2Cl2 ), anhydrous

Step-by-Step Methodology:

-

Substrate Cooling: Dissolve thiomorpholin-3-one (585 mg) in 25 mL of anhydrous CH2Cl2 under an inert nitrogen atmosphere. Submerge the flask in a dry ice/acetone bath to reach -78 °C.

-

Oxidant Addition: Dissolve the calculated amount of mCPBA in 10 mL of CH2Cl2 . Add this solution dropwise via syringe over 30 minutes down the side of the flask to ensure it cools before hitting the reaction mixture.

-

Kinetic Trapping: Stir the mixture at -78 °C for 1 hour. The low temperature kinetically traps the sulfoxide and severely retards the activation energy required for the second oxidation step.

-

Quenching (Self-Validation Step): To ensure no residual peroxide reacts during the warmup phase, quench the reaction at -78 °C by adding 10 mL of saturated aqueous Sodium Thiosulfate ( Na2S2O3 ).

-

Workup: Allow the mixture to warm to room temperature. Add 15 mL of saturated aqueous NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer, extract the aqueous layer once more with CH2Cl2 , dry over MgSO4 , and concentrate.

Analytical Characterization & Validation

To confirm the structural integrity and oxidation state of the product, the following analytical signatures should be validated:

-

Mass Spectrometry (LC-MS): The starting material exhibits an [M+H]+ of 118.0 m/z . The target 1-oxide will show a distinct [M+H]+ of 134.0 m/z (+16 Da). Absence of a 150.0 m/z peak confirms the lack of sulfone over-oxidation.

-

1H NMR (400 MHz, CDCl3 ): The oxidation of the sulfur atom creates a stable chiral center at the sulfur. Consequently, the adjacent methylene protons at C2 and C5 become diastereotopic. You will observe a shift from simple multiplets to complex AB quartet systems shifted downfield (typically between 2.80 ppm and 3.60 ppm) due to the electron-withdrawing nature of the sulfinyl group.

-

IR Spectroscopy: Look for the appearance of a strong, sharp absorption band near 1030–1060 cm −1 , which is the characteristic stretching frequency of the S=O bond in sulfoxides.

References

- Substituted monocyclic CGRP receptor antagonists.Google Patents (US20070265225A1). Details the synthesis and oxidation of thiomorpholin-3-one derivatives to sulfoxides using hydrogen peroxide and other oxidants in the development of CGRP antagonists.

-

Mechanoradical-Induced Degradation in a Pharmaceutical Blend during High-Shear Processing. Taylor & Francis (Full Article). Discusses the facile oxidation pathway of thiomorpholin-3-one derivatives (e.g., CP-448,187) from sulfide to sulfoxide. URL:[Link]

Methodological & Application

Using 3-Thiomorpholinone 1-oxide as a pharmaceutical intermediate

Application Note: 3-Thiomorpholinone 1-Oxide as a Versatile Pharmacophore and Pharmaceutical Intermediate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Physicochemical Profiling, and Synthetic Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Thiomorpholinone 1-oxide —a cyclic sulfoxide lactam derived from the base scaffold 3-thiomorpholinone[1]—has emerged as a highly privileged intermediate.

The causality behind utilizing the 1-oxide (sulfoxide) rather than the unoxidized thioether or the fully oxidized 1,1-dioxide (sulfone) is rooted in three mechanistic advantages:

-

Metabolic Blockade: The lone electron pairs on a standard thioether sulfur are highly susceptible to rapid, unpredictable in vivo oxidation by hepatic CYP450 enzymes. Pre-oxidizing the sulfur to a sulfoxide eliminates this metabolic liability, extending the molecule's half-life.

-

Directional Hydrogen Bonding: The highly polarized S=O bond acts as a potent, directional hydrogen-bond acceptor. This enables the molecule to engage specific amino acid residues within target binding pockets (such as the S1P receptor) with higher affinity than a simple lactam[2].

-

Stereochemical Complexity: Unlike a sulfone, the sulfoxide moiety retains a chiral center at the sulfur atom. This allows for the synthesis of stereospecific ligands that can exploit the asymmetric nature of biological receptors.

Physicochemical & Structural Profiling

The conversion of 3-thiomorpholinone to its 1-oxide significantly alters its physicochemical profile, making it an ideal building block for central nervous system (CNS) and systemic therapeutics.

Table 1: Quantitative and Structural Data of 3-Thiomorpholinone 1-Oxide

| Property | Value | Rationale / Impact in Drug Design |

| Base Scaffold CAS | 20196-21-8 | Readily available starting material for large-scale API synthesis[1]. |

| Molecular Weight | 133.17 g/mol | Low molecular weight provides ample room for downstream functionalization without violating Lipinski's Rule of 5. |

| Oxidation State | 1-Oxide (Sulfoxide) | Introduces a chiral center and a strong H-bond acceptor, enhancing target affinity. |

| tPSA Contribution | > 50 Ų | The combination of the lactam and sulfoxide optimally balances aqueous solubility with membrane permeability. |

| LogP Shift | Decreased (vs. Thioether) | Lowers lipophilicity, thereby improving Lipophilic Efficiency (LipE) and reducing off-target toxicity. |

Key Applications in Drug Development

The 3-thiomorpholinone 1-oxide core is actively utilized in several high-value therapeutic areas:

-

Sphingosine-1-Phosphate (S1P) Receptor Modulators: Derivatives of thiomorpholine oxides are utilized as S1P modulators to treat autoimmune diseases. The cyclic structure mimics the sphingosine backbone, while the sulfoxide provides essential polar interactions necessary for receptor activation and subsequent lymphocyte sequestration[2].

-

Calcitonin Gene-Related Peptide (CGRP) Antagonists: Substituted thiomorpholin-3-one scaffolds are critical intermediates in the synthesis of monocyclic CGRP receptor antagonists, which are deployed in the prevention and treatment of migraines[3].

-

Anticancer Alkaloid Scaffolds: The 3-thiomorpholinone ring is a structural component of marine-derived pyridoacridine alkaloids, such as shermilamines. These fused systems exhibit potent in vitro cytotoxicity against murine leukemia and human colon tumor cell lines[4],[5].

Synthetic workflow from 3-thiomorpholinone to bioactive API.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the synthesis and functionalization of the 1-oxide intermediate. Every step is designed as a self-validating system where the choice of reagent dictates a specific, controllable outcome.

Protocol A: Controlled Oxidation to 3-Thiomorpholinone 1-Oxide

Objective: Selectively oxidize the thioether to a sulfoxide without over-oxidizing to the 1,1-dioxide (sulfone)[6].

-

Preparation: Suspend 3-thiomorpholinone (1.0 eq, e.g., 1.12 mmol) in absolute ethanol (6 mL) under an ambient atmosphere.

-

Reagent Addition: Add a 1:1 hydrogen peroxide/urea complex (UHP) (approx. 8.0 eq peroxide) to the mixture[6].

-

Causality: UHP is a stable, solid adduct that releases H2O2 slowly. This controlled release prevents localized spikes in oxidant concentration, strictly limiting the reaction to the first oxidation state (sulfoxide).

-

-

Kinetic Control: Stir the reaction mixture in an oil bath maintained precisely at 30°C for 18 hours[6].

-

Causality: Maintaining a mild temperature provides kinetic control, arresting the oxidation before the thermodynamically stable sulfone can form.

-

-

Quench & Workup: Remove from heat, allow to cool to room temperature, and stir for an additional 2 hours. Filter the white solid (excess urea) to afford a clear filtrate.

-

Isolation: Partition the filtrate between water (10 mL) and ethyl acetate (50 mL). Extract the aqueous layer to isolate the highly polar 1-oxide product[6].

Protocol B: N-Alkylation/Arylation of the Lactam Core

Objective: Functionalize the N−H position of the 3-thiomorpholinone 1-oxide to build the final API architecture[3].

-

Deprotonation: Dissolve the 3-thiomorpholinone 1-oxide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

-

Base Addition: Slowly add Sodium Hydride (NaH, 95% by weight, 1.4 eq)[3].

-

Causality: The lactam N−H is only weakly acidic. NaH irreversibly deprotonates the nitrogen (evolving H2 gas), driving the equilibrium entirely to the nucleophilic lactam anion. THF, a polar aprotic solvent, solvates the Na+ cation, leaving the nitrogen "naked" and highly reactive.

-

-

Electrophile Coupling: Once hydrogen gas evolution ceases (confirm via oil bubbler), add the desired alkyl or aryl halide (e.g., a substituted benzyl bromide)[3].

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature, stirring until complete consumption of the starting material is observed via TLC or LC-MS.

-

Purification: Quench carefully with water, extract with diethyl ether, wash with saturated brine, dry over sodium sulfate, and concentrate in vacuo[3].

Pharmacological pathway of 1-oxide derivatives in S1P modulation.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CN102548976B - (Thio)morpholine derivatives as S1P modulators - Google Patents [patents.google.com]

- 3. US20070265225A1 - Substituted monocyclic CGRP receptor antagonists - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 3-Thiomorpholinone 1-Oxide in Peptide Synthesis and Modification

Introduction: A Novel Scaffold for Constrained Peptides

In the landscape of peptide-based drug discovery and chemical biology, the quest for molecules with enhanced stability, specific conformations, and improved biological activity is perpetual. The incorporation of non-proteinogenic amino acids and peptidomimetics is a cornerstone of this endeavor. 3-Thiomorpholinone 1-oxide emerges as a compelling scaffold, offering a unique combination of a constrained cyclic backbone and a chiral sulfinamide moiety. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-thiomorpholinone 1-oxide in peptide synthesis and modification. We will delve into its role as a dipeptide isostere, its impact on peptide conformation, and provide detailed protocols for its synthesis and incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

The thiomorpholinone core, a six-membered heterocyclic ring, introduces a significant conformational constraint on the peptide backbone. The presence of the 1-oxide, a sulfoxide group, not only introduces a chiral center at the sulfur atom but also influences the local electronic and steric environment. This can lead to the stabilization of specific secondary structures, such as β-turns, which are crucial for many biological recognition events.[1][2] Furthermore, the sulfonamide-like character of the oxidized sulfur-nitrogen bond can act as a bioisostere for a peptide bond, potentially enhancing metabolic stability.[3][4]

Chemical Properties and Design Principles

The utility of 3-thiomorpholinone 1-oxide in peptide design stems from its distinct structural features. The sulfinamide linkage within the ring system imparts a defined geometry that can influence the overall peptide conformation.

| Property | Value/Description | Source |

| Molecular Formula | C4H7NO2S | |

| Molecular Weight | 133.17 g/mol | |

| Structure | Cyclic sulfinamide lactam | |

| Key Feature | Chiral sulfoxide center | |

| Potential Role | Dipeptide isostere, β-turn mimetic | [1][5] |

The rationale for incorporating this moiety lies in its ability to mimic the spatial arrangement of two consecutive amino acid residues, effectively acting as a dipeptide surrogate. The conformational rigidity of the ring system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The sulfoxide oxygen can also participate in hydrogen bonding interactions, further stabilizing specific peptide conformations.[6]

Synthesis of the Fmoc-Protected Building Block

A critical prerequisite for incorporating 3-thiomorpholinone 1-oxide into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) is the availability of the corresponding N-Fmoc protected building block. Below is a proposed synthetic pathway, logically constructed from established chemical transformations.

Caption: Proposed synthetic workflow for the N-Fmoc-3-thiomorpholinone 1-oxide building block.

Protocol 1: Synthesis of N-Fmoc-3-thiomorpholinone 1-oxide

This protocol is a proposed multi-step synthesis. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 3-Thiomorpholinone

-

Rationale: The initial heterocyclic core can be synthesized through various reported methods. One common approach involves the cyclization of a suitable precursor like thiodiglycolic acid with an ammonia source.

-

Procedure:

-

In a round-bottom flask, combine thiodiglycolic acid and a suitable ammonia source (e.g., urea or ammonium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and purify the resulting 3-thiomorpholinone by crystallization or column chromatography.

-

Step 2: Oxidation to 3-Thiomorpholinone 1-oxide

-

Rationale: The sulfoxide is introduced via a controlled oxidation of the sulfide. Mild oxidizing agents are preferred to avoid over-oxidation to the sulfone (1,1-dioxide).

-

Procedure:

-

Dissolve 3-thiomorpholinone in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1]

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction and work up to isolate the 3-thiomorpholinone 1-oxide. Purification is typically achieved by column chromatography.

-

Step 3: N-Fmoc Protection

-

Rationale: The secondary amine of the thiomorpholinone ring is protected with the Fmoc group to make it compatible with standard SPPS protocols.

-

Procedure:

-

Dissolve 3-thiomorpholinone 1-oxide in a suitable solvent system, such as a mixture of dioxane and water or acetonitrile.

-

Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to deprotonate the amine.

-

Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup and purify the N-Fmoc-3-thiomorpholinone 1-oxide by column chromatography to yield the final building block ready for SPPS.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the N-Fmoc-3-thiomorpholinone 1-oxide building block into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. However, due to its non-standard structure, certain considerations and optimizations may be necessary.

Caption: General workflow for the incorporation of the novel building block in an SPPS cycle.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the key steps for coupling the N-Fmoc-3-thiomorpholinone 1-oxide building block. Standard SPPS procedures for resin swelling, washing, and the coupling of standard amino acids should be followed.[7][8]

Materials:

-

N-Fmoc-3-thiomorpholinone 1-oxide

-

Peptide synthesis grade resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed

-

Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Preparation: Swell the resin in DMF and perform the standard Fmoc deprotection of the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Activation of the Building Block:

-

In a separate vial, dissolve N-Fmoc-3-thiomorpholinone 1-oxide (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU or HATU, 1.9-3.9 equivalents) in DMF.

-

Add DIPEA (3-6 equivalents) to the solution and allow the activation to proceed for a few minutes.

-

-

Coupling Reaction:

-

Add the activated building block solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature. The coupling of this sterically demanding, non-standard building block may require extended coupling times (e.g., 2-4 hours or overnight) compared to standard amino acids.

-

Causality: The secondary amine nature of the deprotected thiomorpholinone nitrogen and potential steric hindrance may slow down the coupling reaction. Therefore, a longer reaction time and/or a more potent coupling reagent like HATU might be necessary to ensure complete acylation.

-

-

Monitoring the Coupling:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling. A negative test indicates the absence of free primary amines. Note: The Kaiser test may not be reliable for this secondary amine; the Chloranil test is a more suitable alternative.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, a capping step with acetic anhydride and a non-nucleophilic base can be performed.

-

Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly incorporated thiomorpholinone and the coupling of the next amino acid in the sequence.

Cleavage and Deprotection

After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol 3: Cleavage from Resin

-

Rationale: A standard acidic cleavage cocktail is used to release the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., TFA/H2O/TIS 95:2.5:2.5). The sulfoxide group is generally stable to these conditions.

-

Incubate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the peptide pellet.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and, for conformational analysis, by nuclear magnetic resonance (NMR) spectroscopy.

| Analytical Technique | Purpose | Expected Outcome |

| RP-HPLC | Purification and purity assessment | A major peak corresponding to the desired peptide. |

| Mass Spectrometry | Molecular weight confirmation | Observed mass should match the calculated mass of the peptide containing the 3-thiomorpholinone 1-oxide moiety. |

| NMR Spectroscopy | Conformational analysis | Analysis of chemical shifts, coupling constants, and NOEs can provide insights into the local conformation induced by the cyclic scaffold, such as the presence of a β-turn.[9] |

Conclusion and Future Perspectives

The incorporation of 3-thiomorpholinone 1-oxide into peptides represents a promising strategy for the design of conformationally constrained peptidomimetics. The protocols and technical insights provided in this application note offer a foundational guide for researchers to explore the potential of this novel scaffold. The ability to induce specific secondary structures and potentially enhance metabolic stability makes 3-thiomorpholinone 1-oxide an attractive building block for the development of new peptide-based therapeutics and chemical probes. Further studies on the diastereoselective synthesis of the building block and a deeper understanding of its conformational influence on a wider range of peptide sequences will undoubtedly expand its application in the field.

References

- Calcagni, A., et al. (1991). Structure and conformation of peptides containing the sulphonamide junction. III. Synthesis, crystal and molecular structure of a taurine containing peptidic oxa-cyclol. International Journal of Peptide and Protein Research, 37(3), 167-173.

- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. Retrieved from a relevant chemical supplier website.

- Lucente, G., et al. (1991). Structure and conformation of peptides containing the sulphonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-]. International Journal of Peptide and Protein Research, 38(6), 526-534.

- Lucente, G., et al. (2000). Peptides containing the sulfonamide junction. 2. Structure and conformation of Z-Tau-Pro-D-Phe-NHiPr. Journal of Peptide Science, 6(11), 565-575.

- Lucente, G., et al. (1995). Peptides containing the sulfonamide junction: Synthesis, structure, and conformation of Z-Tau-Pro-Phe-NHiPr. Biopolymers, 36(6), 747-757.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).

- American Chemical Society. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1056.

- RSC Publishing. (2025). Sulfonamide-related conformational effects and their importance in structure-based design. RSC Medicinal Chemistry.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Shipman, M., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 17(4), 793-800.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233.

- Aimoto, S. (2017). Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, 93(10), 803-817.

- BenchChem. (2025). Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate.

- Hudlicky, T., et al. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. Heterocycles, 93(2), 824-830.

- Google Patents. (2016). CN105820049A - Synthesis method for tert-butyl ester compound.

- Bhatia, M. S., et al. (2011). Input of Isosteric and Bioisosteric Approach in Drug design. Pharmacologyonline, 1, 272-299.

- Sigma-Aldrich. (n.d.). tert-Butyl 1-iminothiomorpholine-4-carboxylate 1-oxide.

- Sciforum. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Molbank, 2016, M885.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

- Lima, L. M., & Barreiro, E. J. (2005). Toxin to medicine and bioisosterism in drug development: a study of the discovery and development of ACE inhibitors from snake venom. Current medicinal chemistry, 12(20), 2347-2378.

- ResearchGate. (n.d.). Peptide building blocks and modifications.

- MDPI. (2023). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Chemosensors, 11(12), 629.

- Pharmacologyonline. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299.

- Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 48-54.

- ResearchGate. (2003). New approach to 3-oxo-4-aza-5α-androst-1-ene-17β-(N-tert-butylcarboxamide). Steroids, 68(10-13), 859-865.

- Chem-Impex. (n.d.). 3-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester.

- PubChem. (n.d.). Thiomorpholine 1-oxide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of protein chemical synthesis using peptide thioester synthetic blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mch.estranky.sk [mch.estranky.sk]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Peptides containing the sulfonamide junction. 2. Structure and conformation of Z-Tau-Pro-D-Phe-NHiPr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-] - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of the alpha-position in 3-Thiomorpholinone 1-oxide

Application Note: Functionalization of the α -Position in 3-Thiomorpholinone 1-Oxide Scaffolds

Executive Summary & Scope

The 3-thiomorpholinone core is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in inhibitors of Polo-like kinase 1 (PLK1) () and 5-HT receptor ligands (). Oxidation of the sulfur atom to the corresponding 1-oxide introduces a chiral center and fundamentally alters the reactivity of the ring system. This Application Note details validated methodologies for the selective C2-functionalization ( α -position) of 3-thiomorpholinone 1-oxide, focusing on base-mediated alkylation and Knoevenagel-type condensations for drug development applications.

Mechanistic Insights and Chemical Causality

The C2 position of 3-thiomorpholinone 1-oxide is a highly activated methylene group. It is strategically flanked by two strongly electron-withdrawing groups: the C3-carbonyl and the C1-sulfoxide.

-

Acidity and Enolization: The synergistic electron-withdrawing effect significantly lowers the pKa of the C2 protons (estimated pKa ~13–15). This allows for facile deprotonation by strong, non-nucleophilic bases (e.g., LDA, LiHMDS) to form a stabilized enolate/carbanion intermediate.

-

Regioselectivity (The N-Protection Prerequisite): The N4-amide proton is also acidic. To prevent competitive deprotonation and functionalization at the nitrogen atom, prior N-protection (e.g., N-Boc, N-Benzyl) is strictly required to direct the base exclusively to the C2 position ().

-

Stereocontrol: The inherent chirality of the sulfoxide group ( S=O ) provides a distinct steric environment. During electrophilic attack on the C2-enolate, the sulfoxide oxygen sterically shields one face of the heterocyclic ring, often leading to moderate-to-high diastereoselectivity (dr) in the newly formed C2 stereocenter.

Reaction Pathways Visualization

Divergent synthetic pathways for the C2-functionalization of N-protected 3-thiomorpholinone 1-oxide.

Experimental Protocols

Protocol A: Diastereoselective α -Alkylation (C2-Alkylation)

This protocol utilizes kinetic deprotonation to achieve mono-alkylation at the C2 position while preserving the integrity of the sulfoxide.

Reagents:

-

4-Benzyl-3-thiomorpholinone 1-oxide (1.0 equiv)

-

Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) (1.1 equiv)

-

Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment.

-

Dissolution: Dissolve the N-protected 3-thiomorpholinone 1-oxide in anhydrous THF (0.1 M concentration) and cool to -78 °C using a dry ice/acetone bath.

-

Enolization: Add LDA (1.1 equiv) dropwise via syringe over 5 minutes. The solution will typically turn pale yellow, indicating enolate formation. Stir at -78 °C for 45 minutes.

-